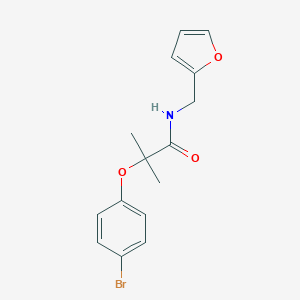![molecular formula C20H14ClN3O2 B243750 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide, also known as BAY 1003870, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of molecules known as nicotinamide adenine dinucleotide (NAD) biosynthesis inhibitors.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has been studied extensively for its potential applications in scientific research. One of the major areas of research is the study of NAD biosynthesis. NAD is an essential molecule that plays a critical role in various cellular processes, including energy metabolism, DNA repair, and gene expression. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 inhibits the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is a key enzyme in the NAD biosynthesis pathway. By inhibiting NAMPT, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 can modulate NAD levels in cells and tissues, leading to changes in cellular processes.
Mecanismo De Acción
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 inhibits NAMPT by binding to the enzyme's active site. NAMPT catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), which is a precursor to NAD. By inhibiting NAMPT, N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 prevents the conversion of nicotinamide to NMN, leading to a decrease in NAD levels.
Biochemical and physiological effects:
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 can induce cell death in cancer cells by depleting NAD levels. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 can improve glucose tolerance and insulin sensitivity in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 in lab experiments is its specificity for NAMPT. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 does not affect other enzymes involved in the NAD biosynthesis pathway, making it a valuable tool for studying the role of NAMPT in cellular processes. However, one of the limitations of using N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 is its potential toxicity. N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 has been shown to induce cell death in cancer cells, but it can also induce cell death in normal cells at high concentrations.
Direcciones Futuras
Related to N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 include the development of more potent and selective NAMPT inhibitors and the study of the role of NAD in aging and age-related diseases.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870 involves several steps. First, 2-chloronicotinic acid is reacted with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)-2-methylphenylamine to form N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide 1003870. The final product is obtained after purification using column chromatography.
Propiedades
Fórmula molecular |
C20H14ClN3O2 |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-13(20-24-16-8-2-3-10-17(16)26-20)6-4-9-15(12)23-19(25)14-7-5-11-22-18(14)21/h2-11H,1H3,(H,23,25) |
Clave InChI |
UOOZJCFBGQDNJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4O3 |
SMILES canónico |
CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide](/img/structure/B243676.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![2-methoxy-3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243689.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B243690.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243691.png)